Product packaging for Carboetomidate(Cat. No.:CAS No. 1257067-10-9)

Carboetomidate

Cat. No.: B606476
CAS No.: 1257067-10-9
M. Wt: 243.3
InChI Key: YRYOWTHHYBWOJL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboetomidate (CAS 1257067-10-9), chemically known as (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a promising pyrrole analogue of the sedative-hypnotic etomidate that was specifically designed to overcome a major clinical limitation of its parent compound . This compound is a potent positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, which mediates its strong hypnotic effects . A key research value of this compound lies in its highly selective pharmacological profile; it retains etomidate's desirable properties, such as potent hypnotic action and superior hemodynamic stability, but is three orders of magnitude less potent as an inhibitor of the enzyme 11β-hydroxylase . This minimal inhibition of cortisol synthesis means that, unlike etomidate, this compound does not suppress adrenocortical function at hypnotic doses, making it a highly valuable tool for researching anesthesia in critically ill models where adrenal suppression is a significant concern . Further distinguishing it from etomidate, this compound also potently inhibits 5-HT3A (serotonin) and neuronal nicotinic acetylcholine receptors at clinical concentrations, suggesting it may have a different side effect profile, including potentially lower emetogenic potential . As such, this compound is a critical research compound for neuroscientists and pharmacologists studying intravenous anesthetics, GABA receptor mechanisms, and adrenal function, as well as for the development of next-generation sedative-hypnotics with improved safety profiles. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B606476 Carboetomidate CAS No. 1257067-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOWTHHYBWOJL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673042
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257067-10-9
Record name Carboetomidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Profile of Carboetomidate

The precise chemical identity of Carboetomidate is defined by its structure and nomenclature.

PropertyValueSource
IUPAC Name ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate smolecule.comnih.gov
Synonyms (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic Acid Ethyl Ester chemicalbook.comscbt.com
CAS Number 1257067-10-9 chemicalbook.comscbt.com
Chemical Formula C15H17NO2 chemicalbook.comscbt.com
Molecular Weight 243.30 g/mol nih.govscbt.com
Octanol:Water Partition Coefficient 15000 ± 3700 nih.gov

Synthesis of Carboetomidate

The synthesis of Carboetomidate, (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, has been described in scientific literature, with specialized chemical companies providing the synthesized compound for research purposes. scispace.com The process involves the creation of its unique pyrrole (B145914) structure, which distinguishes it from the imidazole-based etomidate (B1671615).

Structure Activity Relationships Sar and Computational Drug Design

Elucidation of Key Structural Elements for Pharmacological Activity

The primary pharmacological (hypnotic) activity of carboetomidate, like its parent compound etomidate (B1671615), is mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govresearchgate.net Studies on etomidate and its analogues have identified several structural features that are critical for this interaction:

Chirality : The R(+) enantiomer of etomidate is 10 to 20 times more potent in its hypnotic effect than the S(-) enantiomer. nih.gov This stereoselectivity highlights a specific three-dimensional interaction with the binding site on the GABA-A receptor.

Core Structure : The presence of a single methylene (B1212753) group between the phenyl ring and the heterocyclic core is a critical structural feature for anesthetic activity. nih.govmedstarhealth.org

Heterocyclic Ring : The central heterocyclic ring (an imidazole (B134444) in etomidate and a pyrrole (B145914) in this compound) and its substituents are essential for activity. While the primary reason for replacing the imidazole with a pyrrole ring was to reduce side effects, this modification also has a modest impact on GABA-A receptor potency. nih.gov Electrophysiological studies show that this compound is less potent and/or efficacious at the GABA-A receptor than etomidate, suggesting the basic nitrogen in etomidate's imidazole ring contributes modestly to its action at this receptor, though it is not essential. nih.govnih.gov

Binding Site Interaction : this compound is believed to produce hypnosis by binding to the same site on the GABA-A receptor as etomidate. nih.gov This is supported by evidence that a mutation in the beta subunit of the receptor (β2M286W) that abolishes etomidate's enhancing effect also abolishes the effect of this compound. nih.govnih.gov

Rational Design Principles for Mitigating Unwanted Target Interactions

The foremost goal in the design of this compound was to eliminate the significant adrenocortical suppression associated with etomidate. surgicalneurologyint.comnih.gov This side effect stems from etomidate's potent inhibition of 11β-hydroxylase (CYP11B1), a crucial cytochrome P450 enzyme in the biosynthesis of cortisol, corticosterone, and aldosterone. medstarhealth.orgnih.govaneskey.com

The rational design of this compound was based on a key pharmacodynamic hypothesis:

Identifying the Toxicophore : X-ray crystallography and homology modeling studies indicated that the high-affinity binding of etomidate to 11β-hydroxylase results from a coordination bond forming between the basic nitrogen atom in its imidazole ring and the heme iron located at the enzyme's active site. surgicalneurologyint.comnih.govaneskey.comnih.gov

Molecular Modification : To mitigate this interaction, this compound was designed by replacing the imidazole ring of etomidate with a pyrrole ring. pnas.org This was achieved by substituting the critical basic nitrogen with a methylene group. surgicalneurologyint.comnih.gov

Eliminating the Interaction : The resulting pyrrole ring in this compound lacks the basic nitrogen necessary to form the high-affinity coordination bond with the heme iron. surgicalneurologyint.comnih.gov This single, subtle molecular change was predicted to dramatically reduce the compound's binding affinity for 11β-hydroxylase. aneskey.comnih.gov

This pharmacodynamic strategy proved highly successful. In vitro studies using human adrenocortical cell lines confirmed that this structural modification reduced the adrenocortical inhibitory potency by two to three orders of magnitude compared to etomidate, effectively designing out the primary unwanted side effect. nih.govsurgicalneurologyint.commetajournal.com

Computational Modeling and Molecular Docking Studies

Computational chemistry was an indispensable tool in the design and validation of this compound, allowing for the prediction of ligand-protein interactions at both the desired target and the unwanted off-target.

The development of homology models of the heteropentameric GABA-A receptor, based on related protein structures, provided a framework for in silico analysis. pnas.orgnih.gov These computational models have been instrumental in understanding how etomidate and its analogues interact with their target.

Binding Site Location : Molecular docking studies consistently place the anesthetic binding site within the transmembrane domain of the GABA-A receptor, specifically at the interface between the beta and alpha subunits (β+/α-). nih.govpnas.orgresearchgate.net

Pharmacophore Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses and pharmacophore models have been generated to relate the physical structures (i.e., steric and electrostatic properties) of etomidate analogues to their potencies at the GABA-A receptor. nih.gov These models reveal the specific structural elements and interactions that are associated with high-potency receptor modulation. nih.gov

This compound Interaction : Computational models confirm that this compound fits within the same GABA-A receptor binding site as etomidate. pnas.org While its potency for activating GABA-A receptors is about one-eighth that of etomidate, these studies underscore that the fundamental mechanism of action is preserved despite the structural change from an imidazole to a pyrrole. nih.gov

Molecular modeling was crucial for understanding the structural basis of this compound's selectivity and its reduced interaction with 11β-hydroxylase. nih.govnih.gov Using homology models of the enzyme, docking studies predicted how etomidate and this compound would differentially orient themselves within the active site. surgicalneurologyint.comnih.govd-nb.info

The key findings from these in silico docking analyses were:

Both etomidate and this compound can fit into the heme-containing active site of the 11β-hydroxylase model. nih.govnih.gov

For etomidate , computational docking identified two distinct categories of binding poses. In one set of poses, the heme iron interacted with etomidate's imidazole nitrogen . In the other set, the interaction was with etomidate's carbonyl oxygen . nih.gov

For This compound , which lacks the basic imidazole nitrogen, the docking routine only found poses where the interaction was between the carbonyl oxygen and the heme iron . nih.gov

This predicted inability of this compound to form the strong coordination bond via a nitrogen atom provides a clear molecular explanation for its experimentally observed lower binding affinity and dramatically reduced inhibitory effect on the enzyme. nih.govnih.gov

Table 1: Predicted Binding Poses of Etomidate vs. This compound in 11β-Hydroxylase

Compound Predicted Binding Poses Key Interaction with Heme Iron Implication for Affinity

| Etomidate | 11 poses in 2 categories nih.gov | 1. Imidazole Nitrogen nih.gov 2. Carbonyl Oxygen nih.gov | High affinity due to the ability to form a strong coordination bond via the imidazole nitrogen. surgicalneurologyint.comaneskey.comnih.gov | | This compound | 6 poses in 1 category nih.gov | 1. Carbonyl Oxygen only nih.gov | Lower affinity as it lacks the nitrogen required for the high-affinity coordination bond. aneskey.comnih.gov |

The success in modeling the GABA-A receptor has enabled the use of high-throughput in silico screening to discover novel anesthetic candidates. pnas.orgscirp.org This drug design strategy involves:

Utilizing a validated computational model of the anesthetic binding site on the GABA-A receptor. pnas.org

Screening large virtual libraries of chemical compounds to identify those that show a high "goodness of fit" to the binding pocket. pnas.orgscirp.org

Prioritizing the top-scoring "hits" for chemical synthesis and subsequent experimental validation of their anesthetic properties. pnas.org

This in silico screening approach successfully identified a class of lead compounds known as N-arylpyrrole derivatives —the same chemical class as this compound—as having potent anesthetic potential with a predicted favorable side-effect profile. pnas.org This demonstrates the power of computational methods to efficiently refine drug design and accelerate the identification of novel therapeutic agents. pnas.org

Pharmacokinetics

Metabolism by Esterases and Inactive Metabolites

A key aspect of the pharmacokinetics of some etomidate (B1671615) analogues is their metabolism by esterases. While Carboetomidate itself was designed based on a pharmacodynamic strategy, a subsequent analogue, MOC-carboetomidate, was developed by incorporating a metabolically labile ester group. nih.govlongdom.org This modification makes MOC-carboetomidate susceptible to rapid hydrolysis by esterases into inactive metabolites. nih.govsci-hub.se This "soft drug" approach, similar to that used for MOC-etomidate, results in a much shorter half-life for MOC-carboetomidate (1.3 minutes) compared to this compound (>20 minutes). longdom.org The primary metabolite of etomidate and its soft analogues is an inactive carboxylic acid. nih.govoup.com

Established Synthetic Pathways for this compound

The primary established synthetic pathway for this compound, specifically (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, has been detailed in scientific literature. nih.govresearchgate.netnih.govtdl.org The synthesis is a multi-step process that involves the construction of the core pyrrole (B145914) structure followed by the introduction of the characteristic phenylethyl group.

A key publication by Cotten et al. in Anesthesiology (2010) outlines the synthesis of this compound. While the full experimental details are often found in supplementary materials of such publications, the general scheme involves the N-alkylation of a pre-formed ethyl pyrrole-2-carboxylate with (R)-1-phenylethyl bromide. This reaction specifically introduces the chiral phenylethyl group onto the nitrogen of the pyrrole ring, leading to the final this compound molecule. The choice of the (R)-enantiomer of 1-phenylethyl bromide is crucial for obtaining the desired stereochemistry of this compound.

Precursor Chemistry and Optimization of Reaction Conditions

The synthesis of this compound relies on the availability of key precursors, most notably ethyl 1H-pyrrole-2-carboxylate. The synthesis of this precursor is well-documented and can be achieved through various organic chemistry methods.

One established method for synthesizing ethyl 1H-pyrrole-2-carboxylate involves a two-step process starting from pyrrole. orgsyn.org The first step is the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with sodium ethoxide in ethanol, which facilitates a haloform-type reaction followed by esterification to yield the desired ethyl pyrrole-2-carboxylate.

Precursor Synthesis Step Reagents and Conditions Yield
1. Formation of 2-Pyrrolyl trichloromethyl ketone Pyrrole, trichloroacetyl chloride, anhydrous diethyl ether. Reaction is followed by a workup with aqueous potassium carbonate.77-80%
2. Formation of Ethyl pyrrole-2-carboxylate 2-Pyrrolyl trichloromethyl ketone, sodium, anhydrous ethanol. The reaction is followed by an acidic workup and purification by distillation.91-92%

The optimization of the N-alkylation reaction for the synthesis of this compound itself is a critical aspect of its production. General principles for the N-alkylation of pyrroles involve the careful selection of the base, solvent, and temperature to maximize the yield and minimize side reactions. Common bases used for this type of reaction include potassium carbonate, cesium carbonate, and sodium hydride, while solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed. researchgate.net For instance, studies on the N-alkylation of similar pyrrole structures have shown that using potassium carbonate in DMF at room temperature can provide good yields. researchgate.net Optimizing the stoichiometry of the reactants and the reaction time is also essential to ensure complete conversion and high purity of the final product. While specific optimization data for the industrial synthesis of this compound is proprietary, the principles of process chemistry would dictate a thorough investigation of these parameters to ensure a robust and efficient manufacturing process.

Derivatization Strategies for Modified this compound Analogues (e.g., Methoxycarbonyl-Carboetomidate)

The core structure of this compound serves as a scaffold for the development of analogues with modified properties. A prominent example is Methoxycarbonyl-Carboetomidate (MOC-Carboetomidate), which was designed to have a different pharmacokinetic profile. d-nb.infosci-hub.se

The synthesis of MOC-Carboetomidate starts from this compound itself. d-nb.info The ethyl ester of this compound is first hydrolyzed to its corresponding carboxylic acid. This is typically achieved by treating this compound with a base, such as sodium hydroxide (B78521), in a solvent like methanol (B129727), followed by heating. The resulting carboxylic acid intermediate is then re-esterified with methanol under acidic conditions to yield Methoxycarbonyl-Carboetomidate.

A study by Pejo et al. provides a detailed account of this derivatization. d-nb.info this compound is treated with sodium hydroxide in methanol and heated to 50°C for 24 hours. After concentration, the residue is acidified and purified to give the carboxylic acid intermediate. This intermediate is then presumably esterified to yield MOC-Carboetomidate, although the specific conditions for this final step are not detailed in the abstract.

This derivatization strategy highlights how modifications to the ester group of this compound can be used to create new analogues. This approach allows for the fine-tuning of the molecule's properties by altering its metabolic stability and other physicochemical characteristics. The development of such analogues is a key area of research in the ongoing effort to create improved therapeutic agents. peerj.com

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

The primary mechanism of action for this compound's hypnotic effects is its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govthieme-connect.com this compound acts as a positive allosteric modulator of this receptor, enhancing its function. thieme-connect.comsci-hub.senih.gov

This compound significantly potentiates the function of wild-type GABA-A receptors. nih.govnih.gov Electrophysiological studies have demonstrated that this compound increases the currents mediated by these receptors. nih.govresearchgate.net For instance, a concentration of 10 μM this compound has been shown to enhance currents mediated by wild-type α1β2γ2L GABA-A receptors by approximately 390 ± 80%. nih.govresearchgate.net This potentiation of GABA-A receptor function is the basis for its hypnotic properties. nih.gov However, research suggests that this compound is less potent at the GABA-A receptor compared to etomidate. nih.gov

Compound Concentration Effect on Wild-Type GABA-A Receptor Currents
This compound10 μM390 ± 80% enhancement

To further understand this compound's binding site, researchers have utilized etomidate-insensitive mutant GABA-A receptors. nih.govnih.gov Specifically, the α1β2(M286W)γ2L mutant receptor, which is known to be insensitive to etomidate, was also found to be unresponsive to this compound. nih.govresearchgate.net Studies showed that 10 μM this compound did not enhance currents mediated by these mutant receptors, with the effect being a minimal -9 ± 16%. nih.govresearchgate.net This finding strongly suggests that this compound shares the same or an overlapping binding site on the GABA-A receptor as etomidate. nih.gov

Receptor Type Compound (Concentration) Effect on Receptor Currents
Wild-Type α1β2γ2LThis compound (10 μM)Significant enhancement (390 ± 80%)
Etomidate-Insensitive Mutant α1β2(M286W)γ2LThis compound (10 μM)No significant enhancement (-9 ± 16%)

The binding site for etomidate and its analogues on the GABA-A receptor is believed to be located at the interface between the α and β subunits within the transmembrane domain. nih.govoncotarget.com There is evidence for three distinct transmembrane-domain intra-subunit binding sites for general anesthetics on synaptic GABA-A receptors. nih.gov Etomidate is thought to exert its function predominantly through the γβ+/α-β and γ+/β- subunit interfaces. oncotarget.com The lack of effect of this compound on etomidate-insensitive mutant receptors provides strong evidence that it binds to this same well-defined site. nih.gov

Interaction with Steroid 11β-Hydroxylase (CYP11B1)

A key feature that distinguishes this compound from etomidate is its significantly reduced interaction with the enzyme 11β-hydroxylase (CYP11B1). nih.govscispace.com This enzyme is critical for the synthesis of cortisol and other steroids. nih.gov

This compound was specifically designed to have a low affinity for 11β-hydroxylase. nih.govnih.gov The high affinity of etomidate for this enzyme is attributed to the basic nitrogen atom in its imidazole (B134444) ring, which is hypothesized to form a coordination bond with the heme iron at the enzyme's active site. nih.govsci-hub.sescispace.com In this compound, this basic nitrogen is replaced by a methylene (B1212753) (-CH) group. sci-hub.sescispace.comresearchgate.net This structural modification eliminates the potential for a coordination bond with the heme iron, thereby drastically reducing its binding affinity for 11β-hydroxylase. scispace.comresearchgate.netmetajournal.com As a result, this compound is approximately three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis compared to etomidate. nih.govnih.govmetajournal.comresearchgate.net

Compound Key Structural Feature Interaction with 11β-Hydroxylase Heme Iron Relative Potency for Cortisol Synthesis Inhibition
EtomidateImidazole ring with basic nitrogenForms coordination bondHigh
This compoundPyrrole ring with methylene groupDoes not form coordination bond~1000-fold lower than etomidate

Experimental studies have confirmed the differential binding of this compound and etomidate to 11β-hydroxylase. metajournal.com Etomidate's binding is characterized by a high-affinity interaction involving coordination with the heme iron. nih.govscispace.com In contrast, this compound's interaction is significantly weaker due to its inability to form this coordination bond. metajournal.comnih.govharvard.edu This difference in binding affinity is the primary reason for this compound's reduced impact on adrenocortical function. scispace.commetajournal.com While etomidate potently inhibits the enzyme, this compound's lower binding affinity means it does not significantly suppress steroid synthesis at hypnotic doses. nih.govresearchgate.net

An Examination of the Chemical Compound this compound

Future Directions in Carboetomidate Research

Exploration of Further Analogues with Enhanced Pharmacological Profiles

The primary strategy in designing carboetomidate was to replace the basic nitrogen in etomidate's imidazole (B134444) ring with a methylene (B1212753) group, a modification that drastically reduces binding affinity to the heme iron in the active site of the 11β-hydroxylase enzyme. surgicalneurologyint.comnih.govacs.org This successfully mitigated adrenocortical suppression, a major limitation of etomidate (B1671615). surgicalneurologyint.comresearchgate.net However, this structural change also resulted in a compound with lower aqueous solubility and a slower onset of action compared to the parent compound. surgicalneurologyint.comd-nb.info

A key future direction, therefore, involves the synthesis and evaluation of new this compound analogues designed to overcome these limitations while retaining the favorable safety profile. One such avenue of research has already yielded Methoxycarbonyl-carboetomidate (MOC-carboetomidate). This compound was engineered by incorporating the rapidly hydrolyzed ester moiety from another etomidate analogue, MOC-etomidate, into the this compound structure. nih.govnih.gov The goal was to create an agent that is not only weak at inhibiting 11β-hydroxylase but is also rapidly metabolized by plasma esterases, ensuring a short duration of action and preventing drug accumulation. nih.goveurekaselect.comlongdom.org

Preclinical studies in rats have shown that MOC-carboetomidate is a potent hypnotic and GABA-A receptor modulator that is metabolized more quickly than this compound. nih.gov It maintains hemodynamic stability and does not suppress adrenocortical function. sci-hub.senih.gov

Table 1: Comparative Properties of Etomidate and its Analogues
CompoundKey Structural ModificationPrimary AdvantageNoted Limitation in Preclinical Models
EtomidateImidazole ringPotent hypnotic, hemodynamically stable researchgate.netPotent adrenocortical suppression surgicalneurologyint.comresearchgate.net
This compoundPyrrole (B145914) ring (replaces imidazole) researchgate.netDramatically reduced adrenocortical suppression nih.govresearchgate.netLower water solubility, slower onset surgicalneurologyint.comd-nb.info
MOC-etomidateMetabolically labile ester moiety nih.govUltra-short acting due to rapid hydrolysis nih.govnih.govAdrenocortical suppression during infusion oup.com
MOC-carboetomidatePyrrole ring and labile ester moiety nih.govReduced adrenal effects and rapid metabolism sci-hub.selongdom.orgLow water solubility scispace.com

Future research will likely focus on creating further "soft" analogues of this compound. scispace.com This rational design approach may involve modifying the ester side chain to fine-tune the metabolic rate, balancing a rapid offset of effects with a clinically practical duration of action. peerj.comgoogle.com The goal is to develop an agent that is not too short-acting, which was a potential concern with MOC-etomidate, but still offers a swift and predictable recovery. longdom.org Further exploration could also target improved water solubility to simplify formulation, a challenge noted with both this compound and MOC-carboetomidate. surgicalneurologyint.comscispace.com

Advanced Structural and Mechanistic Investigations

While the fundamental mechanism for this compound's reduced adrenocortical suppression is understood to be its lower binding affinity for 11β-hydroxylase, a deeper, high-resolution understanding of its molecular interactions remains a key area for future investigation. researchgate.netresearchgate.net Advanced structural biology techniques, such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography, which have begun to provide high-resolution insights into how general anesthetics bind to their targets, could be applied to this compound. researchgate.netmdpi.com

Future studies should aim to:

Elucidate High-Resolution Structures: Determine the crystal or cryo-EM structure of this compound and its analogues bound to the GABA-A receptor. This would clarify the precise binding pocket and conformational changes induced by these agents, explaining their potent hypnotic activity. researchgate.netmdpi.com Comparing these structures to etomidate-bound receptors could reveal subtle differences that influence efficacy and potency.

Confirm Differential Binding: While functional assays show this compound is a much less potent inhibitor of cortisol synthesis, direct experimental demonstration of its weak binding to 11β-hydroxylase compared to etomidate has been a subject of study. researchgate.netresearchgate.net Further biophysical studies, such as photoaffinity labeling, could definitively quantify the binding affinities of this compound and its future analogues to this enzyme, confirming the structural hypothesis. researchgate.net

Utilize Computational Modeling: In silico docking studies and molecular dynamics simulations will be invaluable for predicting the binding affinities and mechanisms of novel this compound analogues before they are synthesized. researchgate.netresearchgate.net This computational approach can streamline the drug discovery process by prioritizing candidates with the highest likelihood of having the desired pharmacodynamic profile, accelerating the development of safer anesthetics. researchgate.netmdpi.com

By integrating these advanced structural and computational methods, researchers can move beyond the initial design concept and develop a more sophisticated understanding of the structure-activity relationships governing both the on-target hypnotic effects and the off-target endocrine effects.

Methodological Advancements in Preclinical Assessment

The preclinical evaluation of this compound and its analogues has relied on established models, including loss of righting reflex (LORR) assays in tadpoles and rats to determine hypnotic potency, and human adrenocortical cell line assays to measure the inhibition of cortisol synthesis. nih.govresearchgate.netnih.gov While effective, future research will benefit from the adoption and development of more advanced and predictive preclinical assessment methodologies.

Future directions in this area include:

Refined Animal Models: Moving beyond simple LORR assays in healthy animals to more clinically relevant models. For instance, testing novel analogues in animal models of sepsis or critical illness could provide crucial information on their performance in patient populations where etomidate use is most debated. surgicalneurologyint.com Studies have already begun to explore the differential effects of etomidate and this compound on the cytokine response to endotoxemia, an approach that should be expanded for new compounds. nih.gov

Advanced In Vitro Systems: Developing more sophisticated in vitro systems, such as 3D organoids or "organ-on-a-chip" technology, could provide more accurate predictions of human metabolism and toxicity than traditional cell lines or liver S9 fractions. researchgate.net This could be particularly useful for predicting the metabolic stability of new ester-containing analogues across different species, a known challenge in preclinical development. google.com

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The development of robust PK/PD models is essential for translating preclinical data to humans. For new this compound analogues, these models can help predict the infusion rates required to maintain a desired level of hypnosis and how quickly the effects will dissipate after stopping the infusion. This is particularly important for "soft" drugs designed for rapid and titratable action. oup.com

By embracing these methodological advancements, researchers can gain a more comprehensive and clinically translatable understanding of new this compound analogues, improving the efficiency of the drug development pipeline and increasing the probability of successfully bringing a safer anesthetic agent to the clinic.

Q & A

What are the key pharmacological differences between carboetomidate and etomidate, and how do these differences influence experimental design in adrenal function studies?

Answer:
this compound, a pyrrole analog of etomidate, was designed to minimize adrenocortical suppression while retaining anesthetic efficacy. Key differences include this compound’s reduced inhibition of 11β-hydroxylase, a critical enzyme in cortisol synthesis. Experimental designs should compare cortisol levels (via ELISA or mass spectrometry) in animal models (e.g., rodents) after administering equi-effective doses of both drugs. Controls must include baseline cortisol measurements, standardized anesthesia protocols, and longitudinal monitoring to assess recovery of adrenal function . For statistical rigor, use paired t-tests or mixed-effects models to account for inter-subject variability .

How can researchers reconcile contradictory findings in studies evaluating this compound’s hemodynamic stability across different animal models?

Answer:
Contradictions often arise from variations in species-specific drug metabolism, dosing regimens, or experimental endpoints (e.g., blood pressure vs. cardiac output). To resolve discrepancies:

  • Conduct dose-response curves across multiple species (rats, mice, non-human primates) with standardized hemodynamic monitoring (e.g., arterial catheters, echocardiography).
  • Apply meta-analytical techniques to aggregate data from heterogeneous studies, adjusting for covariates like anesthesia depth and co-administered medications .
  • Include sensitivity analyses to identify outliers or confounding variables, such as genetic differences in GABAA receptor subtypes .

What methodological considerations are critical when designing in vitro studies to assess this compound’s selectivity for GABAA receptor subtypes?

Answer:

  • Cell Line Selection: Use transfected HEK cells expressing human GABAA receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) to isolate subtype-specific effects.
  • Concentration Gradients: Test this compound across a logarithmic concentration range (e.g., 0.1–100 µM) to calculate EC50 and Hill coefficients.
  • Control Experiments: Include etomidate as a positive control and vehicle/negative controls to validate assay specificity.
  • Data Normalization: Express responses as percentage potentiation relative to baseline GABA currents, using patch-clamp electrophysiology .

How should researchers optimize sample sizes and outcome measures for clinical trials investigating this compound’s safety profile in critically ill patients?

Answer:

  • Power Analysis: Calculate sample size using pilot data on adrenal function (primary outcome: plasma cortisol Δ at 24h post-administration). Assume a moderate effect size (Cohen’s d ≥ 0.5) and 80% power, typically requiring ≥100 participants per arm .
  • Secondary Outcomes: Include hemodynamic stability (MAP variability), ICU length-of-stay, and 28-day mortality. Use Cox proportional hazards models for time-to-event analyses.
  • Ethical Considerations: Stratify randomization by sepsis status or pre-existing adrenal insufficiency to avoid confounding .

What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects on neuronal excitability in electrophysiological studies?

Answer:

  • Dose-Response Modeling: Fit data to sigmoidal curves (e.g., four-parameter logistic model) using nonlinear regression. Compare fits between this compound and etomidate via extra sum-of-squares F-tests.
  • Time-Series Analysis: For prolonged recordings, apply mixed-effects models to account for autocorrelation in neuronal firing rates.
  • Machine Learning: Use clustering algorithms (e.g., k-means) to classify neuronal subpopulations with differential sensitivity to this compound .

How can systematic reviews address gaps in understanding this compound’s long-term neurocognitive outcomes compared to other intravenous anesthetics?

Answer:

  • Search Strategy: Follow PRISMA guidelines, querying PubMed, EMBASE, and Cochrane Library with terms like “this compound AND neurocognition” and “postoperative delirium.”
  • Inclusion Criteria: Prioritize RCTs or prospective cohorts with standardized neuropsychological batteries (e.g., MMSE, Trail-Making Test).
  • Risk of Bias: Use ROBINS-I tool for non-randomized studies. Perform subgroup analyses to explore heterogeneity in follow-up durations (e.g., 30 days vs. 6 months) .

What in silico approaches are validated for predicting this compound’s metabolic interactions with cytochrome P450 enzymes?

Answer:

  • Molecular Docking: Simulate this compound’s binding affinity to CYP3A4/5 using AutoDock Vina, referencing crystallographic data (PDB ID: 1TQN).
  • Pharmacokinetic Modeling: Employ PBPK models (e.g., Simcyp) to predict hepatic clearance and drug-drug interaction risks. Validate against in vitro microsomal assays .

How do researchers balance internal validity and generalizability when extrapolating this compound’s safety data from animal models to human populations?

Answer:

  • Translational Biomarkers: Measure conserved endpoints (e.g., cortisol:ACTH ratios, inflammatory cytokines) across species.
  • Allometric Scaling: Adjust doses based on body surface area and metabolic rates (e.g., mg/kg<sup>0.75</sup>).
  • Phase 0 Trials: Conduct microdosing studies in humans with tracer amounts (≤100 µg) to assess pharmacokinetic linearity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.